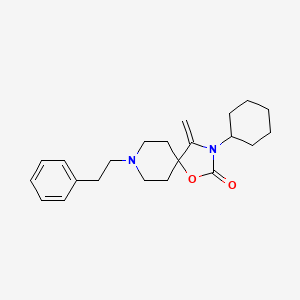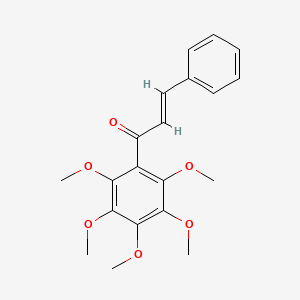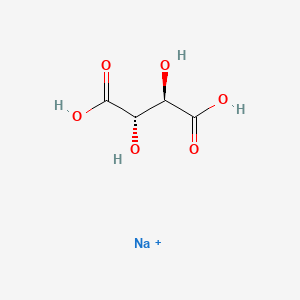
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids This compound is derived from lupane, a naturally occurring triterpene, and is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid typically involves multiple steps, starting from lupane. The key steps include:
Oxidation: Lupane is oxidized to form 3beta-Hydroxylup-20(29)-en-28-oic acid.
Amidation: The carboxylic acid group of 3beta-Hydroxylup-20(29)-en-28-oic acid is then reacted with 9-aminononanoic acid to form the desired compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, which can have different biological activities and applications.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an insecticidal agent.
Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation and migration of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The compound’s hydroxyl and amino groups play a crucial role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Betulinic acid: Another pentacyclic triterpenoid with similar biological activities.
Ursolic acid: Known for its anti-inflammatory and anti-cancer properties.
Oleanolic acid: Used in traditional medicine for its hepatoprotective effects.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid is unique due to its specific structure, which combines the lupane skeleton with an amino acid derivative
Propiedades
Número CAS |
174740-43-3 |
|---|---|
Fórmula molecular |
C39H65NO4 |
Peso molecular |
611.9 g/mol |
Nombre IUPAC |
9-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]nonanoic acid |
InChI |
InChI=1S/C39H65NO4/c1-26(2)27-17-22-39(34(44)40-25-13-11-9-8-10-12-14-32(42)43)24-23-37(6)28(33(27)39)15-16-30-36(5)20-19-31(41)35(3,4)29(36)18-21-38(30,37)7/h27-31,33,41H,1,8-25H2,2-7H3,(H,40,44)(H,42,43)/t27-,28+,29-,30+,31-,33+,36-,37+,38+,39-/m0/s1 |
Clave InChI |
VXHANRBEAHCGSY-PPBXDVGMSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCC(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















